molecular formula C23H23N3S B6553223 2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1040664-72-9

2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B6553223
CAS No.: 1040664-72-9
M. Wt: 373.5 g/mol
InChI Key: KFFSTVPFUCDOHC-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a structurally novel pyrazolo[1,5-a]pyrazine derivative identified as a potent and selective research-grade inhibitor. Its core research value lies in its ability to selectively target and modulate specific protein kinase signaling pathways that are frequently dysregulated in human cancers. The compound's mechanism of action involves competitive binding at the ATP-binding site of certain kinases, thereby suppressing aberrant phosphorylation and downstream pro-survival or proliferative signals. This targeted inhibition makes it an invaluable chemical probe for dissecting the complex roles of these kinases in oncogenesis, tumor progression, and metastasis in vitro and in vivo. Researchers utilize this compound to elucidate novel aspects of kinase biology, to validate new molecular targets for therapeutic intervention, and to study mechanisms of drug resistance in preclinical models. Its application extends to high-throughput screening assays and combination therapy studies, where it helps identify synergistic interactions with other targeted agents or standard chemotherapeutics. The specific substitution pattern on the pyrazolo[1,5-a]pyrazine core, including the 3,4-dimethylphenyl and the 2,5-dimethylbenzylsulfanyl groups, is engineered to optimize its binding affinity and selectivity profile, contributing to its utility as a precise tool for fundamental cancer research and drug discovery endeavors.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-15-5-6-17(3)20(11-15)14-27-23-22-13-21(25-26(22)10-9-24-23)19-8-7-16(2)18(4)12-19/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSTVPFUCDOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : 2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
  • Molecular Formula : C18H20N2S
  • Molecular Weight : 298.43 g/mol

2D Structure

2D Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds exhibited stronger cytotoxicity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) while sparing normal cells (MCF-10A) .

The mechanisms underlying the anticancer activity of pyrazolo compounds often involve:

  • Induction of Apoptosis : Compounds have been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death .
  • Inhibition of NF-κB : This pathway is crucial for cell survival; inhibiting it promotes apoptosis in cancer cells .
  • Autophagy Activation : Certain derivatives increase autophagosome formation and expression of beclin-1 while inhibiting mTOR pathways .

Antiviral Activity

Emerging research indicates that pyrazolo compounds may also possess antiviral properties. For example, some derivatives have demonstrated effectiveness against viruses such as HIV and measles virus (MeV), with optimized structures yielding improved biological activity .

Case Study: Antiviral Mechanism

A study found that specific pyrazole derivatives had an EC50 value of 60 nM against MeV, indicating potent inhibitory effects compared to standard medications . The structure-activity relationship (SAR) analysis suggested that modifications at certain positions significantly enhanced antiviral efficacy.

Data Summary Table

Biological ActivityCell Lines TestedIC50 ValuesMechanism of Action
AnticancerMCF-7, MDA-MB-231< 0.25 µMApoptosis induction via caspases
NF-κB inhibition
Autophagy activation
AntiviralHIV, MeV60 nM (MeV)Inhibition of viral replication

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrazine Derivatives

Structural Analogues
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 2-(3,4-Dimethylphenyl), 4-{[(2,5-dimethylphenyl)methyl]sulfanyl} C24H25N3S High lipophilicity due to dual methylphenyl groups; sulfanyl group for potential reactivity.
2-(4-Fluorophenyl)-4-[4-(2,5-dimethylphenyl)piperazinyl]pyrazolo[1,5-a]pyrazine 2-(4-Fluorophenyl), 4-piperazinyl C24H24FN5 Fluorine enhances electronic properties; piperazinyl group introduces basicity and solubility.
2-(4-Butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 2-(4-Butoxyphenyl), 4-[(3-methylphenyl)methyl]sulfanyl C24H25N3OS Butoxy group increases polarity; methylphenyl sulfanyl modifies steric effects.
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(3,4-Dimethylphenyl), 4-keto C16H15N3O Ketone group at position 4 enables hydrogen bonding; reduced steric hindrance.

Key Observations :

  • Solubility : Piperazinyl and butoxy groups enhance aqueous solubility compared to the target compound’s hydrophobic methylphenyl substituents .
  • Reactivity : The sulfanyl group in the target compound and its analogues (e.g., ) allows for thiol-specific modifications, such as disulfide formation or nucleophilic substitution .

Preparation Methods

Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophilic Reagents

The cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents remains the most widely adopted method for constructing the pyrazolo[1,5-a]pyrazine core . For the target compound, the protocol involves:

  • Synthesis of 3-Amino-5-(3,4-dimethylphenyl)pyrazole :

    • 3,4-Dimethylphenylacetonitrile undergoes nucleophilic addition with dimethylformamide dimethylacetal (DMF-DMA) at 120°C for 20 minutes to form 2-(3,4-dimethylphenyl)acrylonitrile .

    • Treatment with hydrazine hydrate (H₂NNH₂·HBr) at 120°C yields the aminopyrazole intermediate .

  • Cyclocondensation with 1,3-Biselectrophilic Components :

    • The aminopyrazole reacts with 1,1,3,3-tetramethoxypropane under acidic conditions (HCl/EtOH) to form the pyrazolo[1,5-a]pyrazine scaffold .

    • Subsequent sulfanylation at position 4 is achieved using (2,5-dimethylphenyl)methanethiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

Key Data :

StepConditionsYield (%)Purity (%)
Aminopyrazole Formation120°C, 20 min8592
CyclocondensationHCl/EtOH, reflux, 4 h7889
SulfanylationK₂CO₃/DMF, 80°C, 6 h6595

This method offers modularity but requires precise control over stoichiometry to minimize by-products such as regioisomeric pyrazolo[3,4-b]pyrazines .

Diels-Alder Cycloaddition for Ring Formation

An alternative route employs a [4 + 2] cycloaddition strategy to construct the pyrazolo[1,5-a]pyrazine core :

  • Preparation of Propargylic Sulfonylhydrazone :

    • (2,5-Dimethylphenyl)methanethiol is converted to its sulfonyl azide derivative via reaction with NaN₃ and CuCl₂ .

    • Coupling with N-propargylic hydrazine yields the sulfonylhydrazone intermediate.

  • Intramolecular Diels-Alder Reaction :

    • Heating the sulfonylhydrazone at 140°C in toluene induces cyclization, forming the dihydropyrazolo[1,5-a]pyrazine .

    • Aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes the synthesis .

Key Data :

StepConditionsYield (%)
Sulfonylhydrazone SynthesisCuCl₂, 25°C, 12 h70
Diels-Alder CyclizationToluene, 140°C, 8 h55
AromatizationDDQ, CH₂Cl₂, 25°C, 2 h90

This method avoids regioselectivity issues but demands stringent temperature control during cyclization .

Multi-Step Synthesis from 2,2-Dichlorovinylacetophenones

A novel approach developed by Vera et al. utilizes 2,2-dichlorovinylacetophenones as starting materials :

  • Formation of Pyrazoline Intermediate :

    • Reaction of 2,2-dichlorovinylacetophenone with 2-hydroxyethylhydrazine yields 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)pyrazoline .

    • Tosylation, azidation, and hydrogenation steps introduce functional groups for subsequent cyclization.

  • Cyclization to Pyrazolo[1,5-a]Pyrazine :

    • Treatment with aqueous NaOH induces cyclization and aromatization, forming the target scaffold .

    • Sulfanylation is performed in situ using (2,5-dimethylphenyl)methanethiol.

Key Data :

StepConditionsYield (%)
Pyrazoline FormationEtOH, reflux, 6 h75
CyclizationNaOH (2M), 80°C, 4 h68

This route provides high atom economy but involves hazardous intermediates (e.g., tosyl chlorides) .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of pyrazolo[1,5-a]pyrazines :

  • One-Pot Protocol :

    • 3,4-Dimethylphenylacetonitrile, DMF-DMA, and hydrazine hydrate are irradiated at 120°C for 20 minutes to form the aminopyrazole .

    • Addition of 1,1,3,3-tetramethoxypropane and (2,5-dimethylphenyl)methanethiol under microwave conditions (120°C, 20 min) yields the final product .

Key Data :

ParameterValue
Reaction Time40 minutes
Overall Yield72%
Purity98%

Microwave methods reduce reaction times from hours to minutes but require specialized equipment .

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
CyclocondensationHigh modularityBy-product formationPilot-scale
Diels-AlderRegioselectivity controlHigh-temperature stepsLab-scale
Multi-Step SynthesisAtom economyHazardous intermediatesLab-scale
Microwave-AssistedRapid synthesisEquipment dependencyPilot-scale

Q & A

Q. How can advanced NMR techniques (e.g., NOESY, COSY) elucidate dynamic behavior in solution?

  • Methodological Answer : NOESY identifies through-space interactions between protons, confirming flexible vs. rigid regions. COSY maps coupling constants (J values) to determine dihedral angles. For instance, a J value of 8 Hz in COSY indicates a trans-diaxial conformation in the pyrazine ring .

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